

PRN1371: A Technical Guide to its Mechanism and Impact on FGFR Signaling

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Compound of Interest		
Compound Name:	PRN1371	
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This technical guide provides an in-depth overview of **PRN1371**, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. **PRN1371** covalently binds to FGFRs 1-4, leading to sustained inhibition of downstream signaling pathways implicated in cancer cell proliferation and survival. This document details the quantitative biochemical and cellular activity of **PRN1371**, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and the broader FGFR signaling cascade.

Core Mechanism of Action

PRN1371 is an orally bioavailable small molecule that functions as an irreversible covalent inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Its mechanism of action involves targeting a conserved cysteine residue located within the glycine-rich loop of the ATP-binding pocket of the FGFRs.[2][3] By forming a covalent bond with this cysteine, PRN1371 effectively and irreversibly blocks the kinase activity, thereby inhibiting downstream signaling.[2][3] This irreversible binding provides a durable and sustained inhibition of FGFR signaling that persists even after the drug has been cleared from circulation.[1][4] This prolonged target engagement is a key differentiator from non-covalent inhibitors.[1][5]

Quantitative Data Presentation



The potency of **PRN1371** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for **PRN1371**.

Table 1: Biochemical Potency of PRN1371 against FGFR Isoforms and Other Kinases

Target	IC50 (nM)	Notes
FGFR1	0.6[6][7], 0.7[8]	Cell-free enzymatic assay.
FGFR2	1.3[6][7][8]	Cell-free enzymatic assay.
FGFR3	4.1[6][7][8]	Cell-free enzymatic assay.
FGFR4	19.3[6][7], 19.2[8]	Cell-free enzymatic assay.
CSF1R	8.1[6][7]	Cell-free enzymatic assay.
VEGFR2	> 90% inhibition at 1 µmol/L[1]	Weakly inhibited with an IC50 of 6350 ± 2009 nM in a cellular assay.[9]

Table 2: Anti-proliferative Activity of PRN1371 in Cancer Cell Lines with FGFR Alterations

Cell Line	Cancer Type	FGFR Alteration	EC50 (nM)
SNU16	Gastric Cancer	FGFR2 Amplification	2.6[6][8]
RT4	Bladder Cancer	FGFR3 Fusion	4.0[8]
RT112	Bladder Cancer	-	4.1[8]
AN3-CA	Endometrial Cancer	-	43.3[8]
LI7	Liver Cancer	-	33.1[8]
JHH7	Liver Cancer	-	231[8]
OPM2	-	-	14.0[8]

Table 3: Inhibition of Mutated FGFRs by **PRN1371**

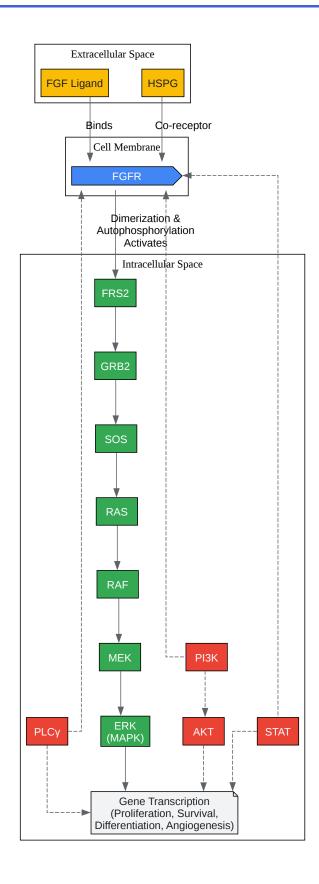


FGFR Mutant	IC50 (nM)
FGFR3-V555M	55.0[8]
FGFR2-N549H	12.0[8]
FGFR3-G697C	1.2[8]
FGFR3-K650E	2.3[8]

Signaling Pathways and Mechanism Visualization

The following diagrams illustrate the FGFR signaling pathway and the mechanism of **PRN1371**'s inhibitory action.

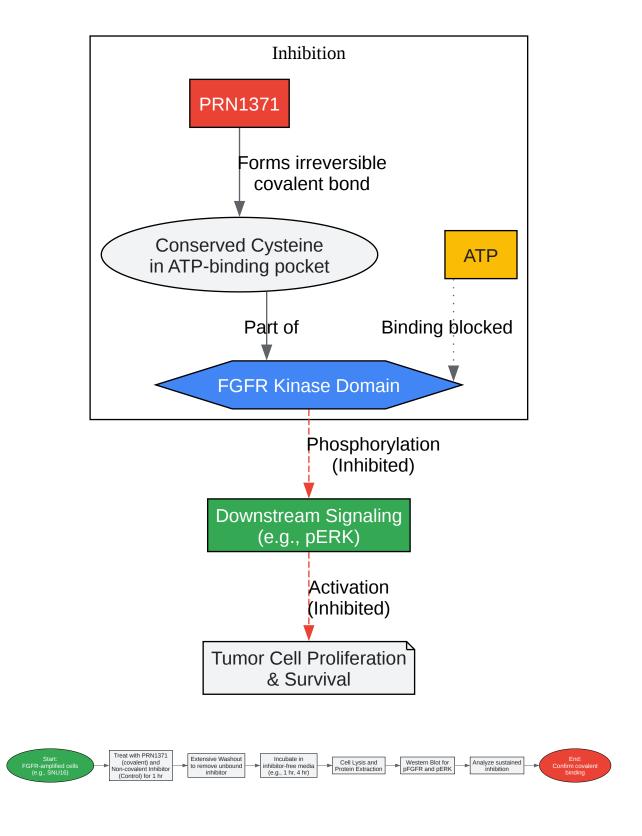




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FGFR Signaling Pathway





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